molecular formula C11H13NO3 B8303935 4-(1-Amino-2-methyl-1-oxopropan-2-yl)benzoic acid

4-(1-Amino-2-methyl-1-oxopropan-2-yl)benzoic acid

Cat. No. B8303935
M. Wt: 207.23 g/mol
InChI Key: SPNUKIKWDNLBDF-UHFFFAOYSA-N
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Patent
US05547972

Procedure details

A mixture of methyl 4-(1-cyano-1-methylethyl)benzoate (1.0 g), sodium hydroxide (0.4 g), water (2 ml) and IMS (5 ml) was heated to 50° C. with stirring. Hydrogen peroxide (60% w/v, 1.23 ml) was added dropwise and the reaction mixture was stirred at 50° C. for 1 hour. and then at ambient temperature for 3 hours. The reaction mixture was evaporated to dryness under reduced pressure. Water (10 ml) was added to the residue and this mixture was heated at 95° C. for 1 hour. The mixture was cooled, washed with dichloromethane, acidified with 5M hydrochloric acid and filtered to give 4-(1-carbamoyl-1-methylethyl)benzoic acid, m.p. 218°-219° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12]C)=[O:11])=[CH:8][CH:7]=1)([CH3:5])[CH3:4])#[N:2].[OH-:16].[Na+].OO>O>[C:1]([C:3]([C:6]1[CH:15]=[CH:14][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)([CH3:5])[CH3:4])(=[O:16])[NH2:2] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C(C)(C)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
IMS
Quantity
5 mL
Type
solvent
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.23 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 50° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
Water (10 ml) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
this mixture was heated at 95° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
washed with dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(N)(=O)C(C)(C)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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